- Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids by Diastereoselective Alkylation of Camphor-Based Tricyclic Iminolactone, Journal of Organic Chemistry, 2006, 71(12), 4364-4373
Cas no 96886-55-4 ((2S)-2-amino-2-methyl-pent-4-enoic acid)
96886-55-4 structure
Product Name:(2S)-2-amino-2-methyl-pent-4-enoic acid
Numéro CAS:96886-55-4
Le MF:C6H11NO2
Mégawatts:129.157041788101
MDL:MFCD00145248
CID:61869
PubChem ID:329761380
Update Time:2025-06-11
(2S)-2-amino-2-methyl-pent-4-enoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-2-Amino-2-methylpent-4-enoic acid
- D-alpha-Allylalanine
- (S)-(-)-2-Amino-2-methyl-4-pentenoic acid
- (2S)-2-amino-2-methylpent-4-enoic acid
- (S)- 2-(2'-PROPYLENYL) ALANINE
- (S)-2-amino-2-methyl-4-pentenoic acid
- 4-Pentenoic acid, 2-amino-2-methyl-, (2S)-
- alpha-methyl-L-Allylglycine
- H-alpha-All-D-Ala-OH
- (R)-2-Amino-2-methyl-4-pentenoic acid
- (S)-(-)-α-Allylalanine
- (2S)-2-Amino-2-methyl-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-amino-2-methyl-, (S)- (ZCI)
- (S)-α-Allylalanine
- (2S)-2-amino-2-methyl-pent-4-enoic acid
- 16820-25-0
- (S)-(-)-ALPHA-ALLYLALANINE
- (S)-2-AMINO-2-METHYL-4-PENTENOICACID HPLC >97%
- (S)-2-Amino-2-methylpent-4-enoicacid
- CS-0089888
- SCHEMBL503383
- (S)-alpha-Allylalanine (98%, 98%ee)
- 96886-55-4
- (S)-2-amino-2-methyl-4-pentenoicacid
- AKOS006342338
- AB03939
- A-Allylalanine
- LT0125
- DTXSID20369222
- AS-47110
- AC-1020
- (S)-(?)-
- ALPHA-ALLYL-L-ALA
- (S)-(-)-alpha-Allylalanine, >=98.0% (HPLC)
- A-ALLYL-D-ALA
- MFCD00145248
- A inverted exclamation mark-Allyl-L-Ala
- (S)-(-)- alpha -Allylalanine
- F12113
- (s)-alpha-allylalanine
-
- MDL: MFCD00145248
- Piscine à noyau: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1
- La clé Inchi: QMBTZYHBJFPEJB-LURJTMIESA-N
- Sourire: [C@](N)(C)(C(=O)O)CC=C
Propriétés calculées
- Qualité précise: 129.07900
- Masse isotopique unique: 129.078978594g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 3
- Complexité: 133
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: -2.1
- Surface topologique des pôles: 63.3Ų
Propriétés expérimentales
- Couleur / forme: No data available
- Dense: 1.067
- Point de fusion: 285℃
- Point d'ébullition: 226.2±33.0 °C at 760 mmHg
- Point d'éclair: 90.6±25.4 °C
- Indice de réfraction: 1.484
- Coefficient de répartition de l'eau: Very soluble in water.
- Le PSA: 63.32000
- Le LogP: 1.06480
(2S)-2-amino-2-methyl-pent-4-enoic acid Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: 37/39-26
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- Conditions de stockage:2-8°C
(2S)-2-amino-2-methyl-pent-4-enoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04210-100mg |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 100mg |
¥1718.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04210-500mg |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | ≥98.0% (HPLC) | 500mg |
¥6758.0 | 2024-07-18 | |
| ChemScence | CS-0089888-1g |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 1g |
$668.0 | 2022-04-26 | ||
| ChemScence | CS-0089888-5g |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 5g |
$2004.0 | 2022-04-26 | ||
| Chemenu | CM100704-1g |
(S)-2-amino-2-methylpent-4-enoic acid |
96886-55-4 | 95% | 1g |
$480 | 2021-06-09 | |
| TRC | A245160-25mg |
a-Me-Gly(Allyl)-OH |
96886-55-4 | 25mg |
$ 250.00 | 2022-06-08 | ||
| TRC | A245160-50mg |
a-Me-Gly(Allyl)-OH |
96886-55-4 | 50mg |
$ 415.00 | 2022-06-08 | ||
| TRC | A245160-100mg |
a-Me-Gly(Allyl)-OH |
96886-55-4 | 100mg |
$ 660.00 | 2022-06-08 | ||
| Chemenu | CM100704-1g |
(S)-2-amino-2-methylpent-4-enoic acid |
96886-55-4 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB352554-250 mg |
(S)-(-)-2-Amino-2-methyl-4-pentenoic acid, 98%, ee 99% (H-aMeGly(Allyl)-OH); . |
96886-55-4 | 98% | 250mg |
€242.00 | 2023-06-20 |
(2S)-2-amino-2-methyl-pent-4-enoic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Acetone ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 92 °C
1.4 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 92 °C
1.4 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 1 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol
1.2 -
1.2 -
Référence
- Asymmetric synthesis of bis(α-methylamino acid) via a BPB-Ni(II)-Ala complex, Youji Huaxue, 2009, 29(8), 1282-1286
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Référence
- Asymmetric synthesis of γ-unsaturated amino acids using chiral auxiliary, Yingyong Huaxue, 2009, 26(3), 346-348
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
Référence
- Asymmetric synthesis of α-methyl α-amino acids by diastereoselective alkylation of optically active 6-isopropyl-3-methyl-2,3-dihydro-6H-1,4-oxazin-2-ones, Angewandte Chemie, 1997, 36(9), 995-997
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 0 °C
1.2 Reagents: Bromine ; 0 °C; 0 °C; 0 °C → 75 °C; 4 h, 75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Bromine ; 0 °C; 0 °C; 0 °C → 75 °C; 4 h, 75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Référence
- Microbial whole cell-catalyzed desymmetrization of prochiral malonamides: practical synthesis of enantioenriched functionalized carbamoylacetates and their application in the preparation of unusual α-amino acids, Tetrahedron, 2011, 67(31), 5604-5609
Méthode de production 6
Conditions de réaction
Référence
- Synthesis of Modified Partial Structures of the Bacterial Cell Wall. 2. Retarded Metabolism of Lipopeptides by Insertion of α-Substituted α-Amino Acids, Journal of Organic Chemistry, 1994, 59(15), 4215-22
Méthode de production 7
Conditions de réaction
Référence
- (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) - a reagent for the synthesis of optically pure α-amino acids, Janssen Chimica Acta, 1992, 10(2), 4-12
Méthode de production 8
Conditions de réaction
1.1 Solvents: 1,4-Dioxane , Water ; 1 h, 100 °C
Référence
- Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine, Organic Letters, 2013, 15(12), 3134-3137
Méthode de production 9
Conditions de réaction
1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ; rt
1.2 Reagents: Ammonia Solvents: Water ; rt
Référence
- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Référence
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes, Izvestiya Akademii Nauk SSSR, 1987, (12), 2798-804
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrochloric acid , Water Solvents: Water
Référence
- Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde, Journal of the Chemical Society, 1985, (1985), 171-2
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: (S,S)-TADDOL Solvents: Toluene
1.2 -
1.2 -
Référence
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids, Journal of Organic Chemistry, 2000, 65(21), 7041-7048
Méthode de production 13
Conditions de réaction
1.1 Solvents: Water
Référence
- A practical asymmetric synthesis of α-methyl α-amino acids using a chiral Cu-salen complex as a phase transfer catalyst, Tetrahedron Letters, 2000, 41(37), 7245-7248
Méthode de production 14
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; > 1 min, 20 - 60 °C
Référence
- Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliaries, Tetrahedron: Asymmetry, 2010, 21(24), 2956-2965
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 60 min, 45 - 50 °C
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 50 °C
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 50 °C
Référence
- New chiral NiII complexes of Schiff's bases of glycine and alanine for efficient asymmetric synthesis of α-amino acids, Tetrahedron: Asymmetry, 2006, 17(3), 455-467
Méthode de production 16
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Toluene
1.2 Solvents: Ethanol
1.3 Reagents: Ammonia Solvents: Water
1.2 Solvents: Ethanol
1.3 Reagents: Ammonia Solvents: Water
Référence
- Asymmetric synthesis of α-methyl α-amino acids through diastereoselective alkylation under mild reaction conditions of an iminic alanine template with a 1,2,3,6-tetrahydro-2-pyrazinone structure, European Journal of Organic Chemistry, 2000, (15), 2809-2820
Méthode de production 17
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 6 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 6 h, rt
Référence
- New oxazinone and pyrazinone derivatives as chiral reagents for the asymmetric synthesis of α-amino acids, Journal of Heterocyclic Chemistry, 2000, 37(3), 467-479
Méthode de production 18
Conditions de réaction
Référence
- Product subclass 7: 2-aminoalkanoic acids (α-amino acids), Science of Synthesis, 2006, 20, 385-482
Méthode de production 19
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water
Référence
- General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine, Journal of the Chemical Society, 1988, (2), 305-12
Méthode de production 20
Conditions de réaction
Référence
- Synthesis of (optically active) sulfur-containing trifunctional amino acids by radical addition to (optically active) unsaturated amino acids, Journal of Organic Chemistry, 1992, 57(23), 6286-94
Méthode de production 21
Conditions de réaction
1.1 Reagents: Cesium hydroxide Solvents: Water ; 2 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- Asymmetric synthesis of α-methyl-α-amino acids via diastereoselective alkylation of (1S)-(+)-3-carene derived tricyclic iminolactone, Journal of Organic Chemistry, 2011, 76(6), 1621-1633
Méthode de production 22
Conditions de réaction
1.1 Catalysts: Aminopeptidase Solvents: Water
Référence
- Enzymic resolution of α,α-disubstituted α-amino acid esters and amides, Tetrahedron: Asymmetry, 1993, 4(6), 1113-16
(2S)-2-amino-2-methyl-pent-4-enoic acid Raw materials
- Alanine, N-(phenylmethylene)-, 1-methylethyl ester
- 1(2H)-Pyrazinecarboxylic acid, 3,6-dihydro-3-methyl-6-(1-methylethyl)-2-oxo-5-phenyl-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester, (3S,6R)-
- R-(-)-benzyl 2-carbamyl-2-methylpent-4-enoate
- 2H-1,4-Oxazin-2-one, 3,6-dihydro-3-methyl-6-(1-methylethyl)-5-phenyl-3-(2-propen-1-yl)-, (3S,6R)-
- Cyclopropa[g]-1,4-benzoxazin-2(3H)-one, 5,5a,6,6a,7,7a-hexahydro-3,6,6,7a-tetramethyl-3-(2-propen-1-yl)-, (3S,5aR,6aS,7aS)-
- 4-Pentenamide, 2-amino-N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]-N,2-dimethyl-, (2S)-
- (1S,2R,5S,8R)-5-allyl-5,8,11,11-tetramethyl-3-oxa-6-azatricyclo[6.2.1.02,7]undec-6-en-4-one
- 4-Pentenoicacid,2-amino-2-methyl-,methylester,(2S)-(9CI)
- 4-Pentenamide, 2-amino-2-methyl-, (±)-
(2S)-2-amino-2-methyl-pent-4-enoic acid Preparation Products
- Ferrocenecarboxaldehyde (12093-10-6)
- (2R)-2-amino-2-methyl-pent-4-enoic acid (96886-56-5)
- Cα-methyl-D-allylglycinamide (144072-99-1)
- Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- (36482-69-6)
- (2S)-2-amino-2-methyl-pent-4-enoic acid (96886-55-4)
- (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (96293-17-3)
- (1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol (90365-73-4)
(2S)-2-amino-2-methyl-pent-4-enoic acid Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:96886-55-4)(2S)-2-amino-2-methyl-pent-4-enoic acid
Numéro de commande:A851584
État des stocks:in Stock
Quantité:250mg/1g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:36
Prix ($):171.0/595.0/1786.0
Courriel:sales@amadischem.com
(2S)-2-amino-2-methyl-pent-4-enoic acid Littérature connexe
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96886-55-4)(2S)-2-amino-2-methyl-pent-4-enoic acid
Pureté:99%/99%/99%
Quantité:250mg/1g/5g
Prix ($):171.0/595.0/1786.0